REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].S(Cl)([Cl:15])(=O)=O>C(Cl)(Cl)Cl>[Cl:11][C:2]([Cl:1])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[C:8]([Cl:15])[CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1NC=CC1)(Cl)Cl
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 17 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with distilled water (50 mL)
|
Type
|
ADDITION
|
Details
|
CH2Cl2 (50 mL) was added to the reaction
|
Type
|
CUSTOM
|
Details
|
the solution was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer was isolated while the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was back extracted with CH2Cl2 (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)C=1NC=C(C1)Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.18 mmol | |
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 107.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |